REACTION_CXSMILES
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[C:1](Cl)(=[O:5])[C:2]([Cl:4])=O.[NH2:7][C:8]1[C:17]2[C:12](=[CH:13][CH:14]=[C:15]([NH2:18])[CH:16]=2)[N:11]=[C:10]([CH3:19])[CH:9]=1.[C:20](=[O:23])([O-])O.[Na+].[CH4:25].[CH2:26](O)[CH3:27]>N1C=CC=CC=1>[ClH:4].[NH2:7][C:8]1[C:17]2[C:12](=[CH:13][CH:14]=[C:15]([NH:18][C:20](=[O:23])[C:25]3[CH:16]=[CH:17][CH:8]=[CH:9][C:10]=3[CH2:19][O:5][C:1]3[CH:2]=[CH:15][C:14]([CH2:26][CH3:27])=[CH:13][CH:12]=3)[CH:16]=2)[N:11]=[C:10]([CH3:19])[CH:9]=1 |f:2.3,7.8|
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Name
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|
Quantity
|
0.6 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
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Name
|
acid chloride
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Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
|
623 mg
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Type
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reactant
|
Smiles
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NC1=CC(=NC2=CC=C(C=C12)N)C
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Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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C(O)([O-])=O.[Na+]
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Name
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|
Quantity
|
0 (± 1) mol
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Type
|
reactant
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Smiles
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C
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Name
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|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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C(C)O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the mixture was stirred at room temperature for 1 hr
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
|
Then the reaction mixture was concentrated under reduced pressure
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Type
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CUSTOM
|
Details
|
obtained in Preparation Example 1-1
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Type
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STIRRING
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Details
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the mixture was stirred at room temperature for 10 hr
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Duration
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10 h
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Type
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EXTRACTION
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Details
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the mixture was extracted with ethyl acetate
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Type
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WASH
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Details
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The organic layer was washed with water and saturated brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
The obtained crude product
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
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Type
|
DISSOLUTION
|
Details
|
The obtained residue was dissolved in ethyl acetate
|
Type
|
ADDITION
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Details
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1N hydrochloric acid—ether solution was added
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Type
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FILTRATION
|
Details
|
The resulting precipitate was collected by filtration
|
Type
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TEMPERATURE
|
Details
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The obtained solid was heated
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Type
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CUSTOM
|
Details
|
dried under reduced pressure
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Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.NC1=CC(=NC2=CC=C(C=C12)NC(C1=C(C=CC=C1)COC1=CC=C(C=C1)CC)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.06 g | |
YIELD: PERCENTYIELD | 59% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |